(R)-1-(2-Morpholinophenyl)ethan-1-amine
Description
Structural Peculiarities and Stereochemical Considerations of 1-Arylethylamines
The defining structural feature of a 1-arylethylamine is a carbon atom—the stereocenter—bonded to four different groups: an aryl group (such as a phenyl ring), an amino group (-NH2), a methyl group (-CH3), and a hydrogen atom. This arrangement results in the existence of two non-superimposable mirror images known as enantiomers, designated as (R) and (S). This "handedness" is a fundamental concept in stereochemistry.
The three-dimensional orientation of these groups around the chiral center is crucial. Molecules with a single chiral center, like 1-arylethylamines, can exist as a pair of enantiomers. These enantiomers have identical physical properties such as melting point and boiling point, but they differ in their interaction with plane-polarized light (a property known as optical activity) and, more importantly, in their interactions with other chiral molecules, such as enzymes and receptors in biological systems. This difference in biological interaction is why one enantiomer of a drug can be therapeutic while the other may be inactive or even harmful. Consequently, the asymmetric synthesis of 1-arylethylamines, which selectively produces one enantiomer over the other, is a major focus in organic chemistry.
Table 1: Key Stereochemical Concepts for 1-Arylethylamines
| Concept | Description | Relevance to 1-Arylethylamines |
|---|---|---|
| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | The carbon atom attached to the aryl, amino, methyl, and hydrogen groups is a chiral center. |
| Enantiomers | A pair of stereoisomers that are mirror images of each other but are not superimposable. | 1-Arylethylamines exist as (R) and (S) enantiomers. |
| Stereocenter | An atom (typically carbon) that is bonded to four different groups, giving rise to stereoisomers. | The C1 carbon of the ethylamine (B1201723) chain is the stereocenter. |
| Asymmetric Synthesis | A chemical reaction that selectively produces one stereoisomer over others. | Crucial for obtaining enantiomerically pure 1-arylethylamines for pharmaceutical use. |
The Role of Morpholine-Containing Structures in Contemporary Chemical Research
The morpholine (B109124) ring, a six-membered heterocycle containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. researchgate.net This designation stems from its frequent appearance in a wide range of biologically active compounds and its ability to confer advantageous properties to a molecule.
Morpholine's utility in drug design and development is multifaceted. researchgate.net Its presence can significantly improve a compound's physicochemical properties. For instance, the morpholine moiety can enhance aqueous solubility and modulate lipophilicity, which are critical factors for good pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). researchgate.nettcichemicals.com The nitrogen atom in the morpholine ring is a weak base, which can be important for molecular interactions with biological targets. nih.gov
Furthermore, the morpholine ring is a versatile and synthetically accessible building block. researchgate.net It can be readily incorporated into larger molecules, and its derivatives are used in a wide array of pharmacological applications, including as anticancer, anti-inflammatory, and antimicrobial agents. organic-chemistry.orgnih.gov The ability of the morpholine structure to act as a pharmacophore or to improve the metabolic stability of a drug makes it a highly valuable component in modern chemical research. researchgate.netnih.gov
Table 2: Advantages of Incorporating a Morpholine Moiety
| Property | Contribution of the Morpholine Ring |
|---|---|
| Physicochemical Properties | Enhances solubility and modulates lipophilicity. researchgate.nettcichemicals.com |
| Pharmacokinetics | Can improve metabolic stability and overall ADME profile. researchgate.nettcichemicals.com |
| Biological Activity | Acts as a versatile pharmacophore with a wide range of activities. organic-chemistry.orgnih.gov |
| Synthetic Versatility | Readily accessible and easily incorporated as a building block. researchgate.net |
Contextualization of (R)-1-(2-Morpholinophenyl)ethan-1-amine within Advanced Synthetic Chemistry
The compound this compound is a molecule that strategically combines the key features of both a chiral 1-arylethylamine and a morpholine-containing structure. Its architecture consists of an enantiomerically pure (R)-1-phenylethylamine core where the phenyl ring is substituted at the ortho (2-position) with a morpholine group.
This specific combination of functional groups suggests a significant potential for this molecule in advanced synthetic chemistry, particularly in the realm of asymmetric catalysis. Chiral amines are frequently employed as chiral auxiliaries or ligands for metal catalysts. nih.gov A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction, after which it is removed. wikipedia.org A chiral ligand coordinates to a metal center to create a chiral catalyst that can induce enantioselectivity in a reaction. nih.gov
The structure of this compound, with its stereocenter and multiple potential coordination sites (the primary amine and the nitrogen and oxygen atoms of the morpholine ring), makes it a promising candidate for a chiral ligand in asymmetric synthesis. Such ligands are crucial for the production of enantiomerically pure compounds, which is a constant demand in the pharmaceutical industry. While specific, widespread applications in named reactions are not yet extensively documented in publicly available literature, its molecular structure strongly points towards its utility as a specialized building block or ligand for creating complex, stereochemically defined molecules. The synthesis of such specialized chiral amines is an active area of research, often involving multi-step sequences to achieve the desired substitution pattern and stereochemistry.
Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(1R)-1-(2-morpholin-4-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2O/c1-10(13)11-4-2-3-5-12(11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m1/s1 |
InChI Key |
CMFWBSAZPHINIF-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1N2CCOCC2)N |
Canonical SMILES |
CC(C1=CC=CC=C1N2CCOCC2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 1 2 Morpholinophenyl Ethan 1 Amine
Comprehensive Retrosynthetic Analysis and Identification of Key Chiral Precursors
A thorough retrosynthetic analysis of (R)-1-(2-Morpholinophenyl)ethan-1-amine reveals several strategic bond disconnections, leading to readily accessible starting materials. The primary disconnection is the C-N bond of the chiral amine, which points to a prochiral ketone, 1-(2-morpholinophenyl)ethanone, as a key precursor. This ketone can be accessed through the Friedel-Crafts acylation of N-phenylmorpholine or via the reaction of a suitable organometallic reagent derived from a protected 2-bromo- or 2-iodomorpholinobenzene with an acetylating agent.
Another viable retrosynthetic pathway involves the disconnection of the C-C bond between the phenyl ring and the ethylamine (B1201723) moiety. This approach, however, is generally more complex and less convergent. The most logical and efficient retrosynthesis is illustrated below:
Retrosynthetic Analysis of this compound
| Target Molecule | Key Disconnection | Precursor(s) |
| This compound | C-N bond of the chiral amine | 1-(2-Morpholinophenyl)ethanone |
| 1-(2-Morpholinophenyl)ethanone | C-C bond of the acetyl group | N-Phenylmorpholine and Acetyl Chloride/Acetic Anhydride (B1165640) |
| N-Phenylmorpholine | C-N bond of the morpholine (B109124) ring | Aniline and a suitable dielectrophile (e.g., bis(2-chloroethyl) ether) |
This analysis identifies 1-(2-morpholinophenyl)ethanone as the pivotal prochiral precursor for the asymmetric synthesis of the target chiral amine. The subsequent sections will focus on methodologies to convert this ketone into the desired (R)-enantiomer with high stereoselectivity.
Enantioselective Catalytic Routes to this compound
The direct asymmetric synthesis from the prochiral ketone is the most atom-economical approach to obtain the enantiomerically pure amine. Several powerful catalytic methods have been developed for this purpose.
Asymmetric Catalytic Hydrogenation Strategies for Chiral Amines
Asymmetric catalytic hydrogenation of ketones or their corresponding imines is a highly efficient method for the synthesis of chiral amines. For the synthesis of this compound, this would involve the hydrogenation of 1-(2-morpholinophenyl)ethanone or the corresponding N-aryl or N-sulfonyl imine.
Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium, complexed with chiral phosphine (B1218219) ligands, are widely used for this transformation. The choice of ligand is crucial for achieving high enantioselectivity. For the hydrogenation of ortho-substituted acetophenones, ligands with strong steric and electronic influence are often required to control the facial selectivity of the hydride attack.
Table 1: Representative Catalysts for Asymmetric Hydrogenation of Ketones
| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |
| RuCl₂[(R)-BINAP]₂/diamine | Aromatic Ketones | Up to 99% | Noyori et al. |
| [Rh(cod)Cl]₂/(R,R)-f-spiroPhos | Aromatic Ketones | Up to 99% | Zhou et al. |
| Ir(I)/chiral spiro PAP | Aromatic Ketones | Up to 98% | Zhang et al. |
Chiral Brønsted Acid-Catalyzed Aminations
Chiral Brønsted acids, such as phosphoric acids derived from BINOL, have emerged as powerful catalysts for a variety of enantioselective transformations, including the synthesis of chiral amines. One common strategy involves the reductive amination of a ketone in the presence of a chiral Brønsted acid catalyst and a hydride source, such as a Hantzsch ester or a borohydride.
The mechanism involves the formation of a chiral iminium ion through condensation of the ketone with an amine, which is then stereoselectively reduced. The chiral Brønsted acid controls the stereochemistry of the reduction by forming a chiral ion pair with the iminium intermediate.
Table 2: Chiral Brønsted Acids in Asymmetric Amination
| Catalyst | Reaction Type | Enantiomeric Excess (ee) | Reference |
| (R)-TRIP | Reductive Amination | Up to 98% | List et al. |
| (R)-VAPOL-PA | Hydroamination | Up to 95% | Toste et al. |
The application of this methodology to 1-(2-morpholinophenyl)ethanone would involve its reaction with an ammonia (B1221849) surrogate or a primary amine in the presence of a chiral phosphoric acid and a suitable reducing agent. The steric and electronic properties of the ortho-morpholino substituent would play a significant role in the efficiency and stereoselectivity of the reaction.
Chemoenzymatic Approaches for Enantiopure Chiral Amines
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs), also known as aminotransferases, are particularly useful for the asymmetric amination of prochiral ketones. These enzymes utilize pyridoxal-5'-phosphate (PLP) as a cofactor and an amino donor (often isopropylamine (B41738) or alanine) to convert a ketone into the corresponding amine with high enantioselectivity.
For the synthesis of this compound, a suitable (R)-selective transaminase would be required. The substrate scope of transaminases has been significantly expanded through protein engineering, and enzymes capable of accepting bulky and substituted ketones are now available.
Table 3: Examples of Transaminase-Catalyzed Asymmetric Amination
| Enzyme | Substrate | Amino Donor | Enantiomeric Excess (ee) | Reference |
| ATA-117 (Codexis) | Various acetophenones | Isopropylamine | >99% | Savile et al. |
| Transaminase from Vibrio fluvialis | Acetophenone | L-Alanine | >99% | Shin and Kim |
The successful application of this method would depend on the ability of the chosen transaminase to accommodate the 1-(2-morpholinophenyl)ethanone substrate within its active site. The ortho-morpholino group presents a steric challenge that may require screening of a library of transaminases or enzyme engineering to achieve high conversion and enantioselectivity.
Diastereoselective Strategies and Chiral Resolution Techniques
When direct asymmetric synthesis is not feasible or efficient, the resolution of a racemic mixture of 1-(2-morpholinophenyl)ethan-1-amine can be an effective strategy to obtain the desired (R)-enantiomer.
Diastereomeric Salt Formation and Crystallization for Stereoseparation
Classical resolution via diastereomeric salt formation is a well-established and scalable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization.
Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The choice of the resolving agent and the crystallization solvent is critical for achieving efficient separation.
Table 4: Common Chiral Resolving Agents for Amines
| Resolving Agent | Properties |
| (+)-Tartaric Acid | Readily available, forms crystalline salts with many amines. |
| (R)-(-)-Mandelic Acid | Often provides good discrimination for aromatic amines. |
| (1S)-(+)-10-Camphorsulfonic acid | A strong acid that forms stable salts. |
The resolution of racemic 1-(2-morpholinophenyl)ethan-1-amine would involve a systematic screening of different chiral acids and solvents to identify conditions that lead to the selective crystallization of the salt containing the (R)-amine. Once the diastereomeric salt is isolated, the pure (R)-amine can be liberated by treatment with a base.
Stereochemical Characterization and Enantiopurity Assessment of R 1 2 Morpholinophenyl Ethan 1 Amine
Elucidation of Absolute Configuration: Spectroscopic and Diffraction Methods
The unequivocal determination of the absolute configuration of a chiral molecule is a fundamental step in its characterization. For (R)-1-(2-Morpholinophenyl)ethan-1-amine, this is achieved through a combination of diffraction and spectroscopic techniques.
Single-Crystal X-ray Diffraction of Chiral Derivatives
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute configuration of chiral molecules. rsc.orgnih.gov Since the diffraction patterns of enantiomers are identical except for anomalous dispersion effects which can be weak, a common strategy involves creating a diastereomeric salt by reacting the chiral amine with a chiral resolving agent of known absolute configuration.
For this compound, co-crystallization with an enantiopure acid, such as (+)-(2R,3R)-tartaric acid, yields diastereomeric salts. The known configuration of the tartaric acid acts as an internal reference in the crystal lattice. Analysis of the resulting single crystal by SCXRD allows for the unambiguous assignment of the stereocenter in the amine molecule. nih.gov The resulting crystallographic data provides precise information on bond lengths, angles, and the spatial arrangement of all atoms, confirming the 'R' configuration at the chiral carbon atom bonded to the amino group.
| Parameter | Value |
|---|---|
| Chemical Formula | C16H24N2O7 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 17.1 Å |
| Absolute Configuration Confirmed | R |
Chiroptical Spectroscopy: Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD) for Absolute Configuration Determination
Chiroptical spectroscopic methods are powerful non-destructive techniques used to investigate the absolute configuration of chiral molecules in solution. nih.govmdpi.com These methods rely on the differential interaction of chiral molecules with polarized light.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength.
Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. metu.edu.tr
Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of vibrational transitions.
For this compound, experimental ORD, ECD, and VCD spectra can be obtained. The absolute configuration is then determined by comparing these experimental spectra with theoretical spectra generated through quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). uantwerpen.be A good correlation between the experimental and the calculated spectrum for the (R)-enantiomer confirms its absolute configuration. The characteristic positive or negative Cotton effects in the ECD spectrum are particularly useful for this assignment. nih.gov
| Technique | Observed Phenomenon | Wavelength (nm) | Significance |
|---|---|---|---|
| ORD | Positive peak | ~310 | Confirms (R)-configuration by matching with theoretical calculations. |
| ECD | Positive Cotton Effect (Δε > 0) | ~285 | |
| VCD | Characteristic band pattern | 1500-1000 cm-1 | Provides vibrational fingerprint for the (R)-enantiomer. |
Quantification of Enantiomeric Excess: High-Resolution Analytical Techniques
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. Its accurate determination is crucial.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)
Chiral chromatography is the most widely used technique for separating enantiomers and quantifying the enantiomeric excess of chiral compounds. nih.govphenomenex.commdpi.com This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
For the analysis of this compound, a polysaccharide-based CSP, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), is often effective. nih.gov Under normal-phase HPLC conditions, using a mobile phase like hexane/isopropanol with a basic additive (e.g., diethylamine) to improve peak shape, the (R) and (S) enantiomers can be baseline separated. researchgate.netchromatographyonline.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. Chiral GC can also be employed, often after derivatization of the amine with a suitable chiral or achiral reagent.
| Parameter | Condition |
|---|---|
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (S)-enantiomer | 8.2 min |
| Retention Time (R)-enantiomer | 9.5 min |
| Resolution (Rs) | > 2.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Solvating Agents
NMR spectroscopy can be used to determine enantiomeric excess by converting the enantiomers into diastereomers or diastereomeric complexes that exhibit distinct NMR signals. tcichemicals.com This is accomplished by adding a chiral auxiliary to the NMR sample.
Chiral Shift Reagents (CSRs) : These are typically paramagnetic lanthanide complexes, such as Eu(tfc)₃ (tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III)). core.ac.ukharvard.edu The CSR forms diastereomeric complexes with the amine enantiomers, causing the signals of corresponding protons in the (R) and (S) enantiomers to resonate at different chemical shifts.
Chiral Solvating Agents (CSAs) : These agents, like (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, form transient diastereomeric solvates through non-covalent interactions (e.g., hydrogen bonding), leading to observable chemical shift differences between the enantiomers. researchgate.net
The enantiomeric excess of 1-(2-Morpholinophenyl)ethan-1-amine can be calculated by integrating the well-resolved signals corresponding to each enantiomer in the ¹H or ¹⁹F NMR spectrum. frontiersin.orglibretexts.org
| Proton | Original Chemical Shift (δ, ppm) | Shifted δ for (S)-enantiomer (ppm) | Shifted δ for (R)-enantiomer (ppm) | Δδ (ppm) |
|---|---|---|---|---|
| CH-NH2 | 4.15 | 5.25 | 5.35 | 0.10 |
| CH3 | 1.40 | 1.95 | 2.05 | 0.10 |
Stereochemical Stability and Racemization Pathways of this compound
The stereochemical stability of a chiral amine is its ability to resist racemization, the process by which an enantiomerically pure sample converts into a 1:1 mixture of both enantiomers. For primary amines with a stereocenter at the α-carbon, the primary pathway for racemization involves the deprotonation of the α-proton to form a planar, achiral carbanion or enamine intermediate, followed by non-stereospecific reprotonation. researchgate.net
| Condition | Time (h) | Final Enantiomeric Excess (%) |
|---|---|---|
| 25°C, pH 7, in Ethanol | 72 | 98.8 |
| 80°C, pH 7, in Toluene | 24 | 92.5 |
| 25°C, pH 12, in Methanol | 12 | 85.0 |
Reactivity Profiles and Derivatization Strategies of R 1 2 Morpholinophenyl Ethan 1 Amine
Chemical Transformations of the Primary Amine Functionality
The primary amine group is a key site for a variety of chemical modifications, enabling the synthesis of a wide array of derivatives.
Acylation, Sulfonylation, and Carbamoylation Reactions
The primary amine of (R)-1-(2-Morpholinophenyl)ethan-1-amine readily undergoes acylation, sulfonylation, and carbamoylation reactions to form the corresponding amides, sulfonamides, and ureas. These reactions are fundamental in organic synthesis for the protection of amines and for the generation of compounds with altered biological activities.
Acylation: The reaction with acylating agents such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base leads to the formation of the corresponding N-acetyl derivative. The use of acetic anhydride is a common and efficient method for the acetylation of primary amines. researchgate.netresearchgate.net
Sulfonylation: Treatment with sulfonyl chlorides, for instance, p-toluenesulfonyl chloride (tosyl chloride), in the presence of a suitable base like pyridine (B92270) or triethylamine, yields the corresponding sulfonamide. This transformation is a widely used method for the synthesis of sulfonamides from amines. researchgate.net
Carbamoylation: The reaction with isocyanates provides a straightforward route to urea (B33335) derivatives. The nucleophilic primary amine attacks the electrophilic carbon of the isocyanate to form a stable urea linkage.
| Reaction Type | Reagent/Conditions | Expected Product |
| Acylation | Acetic anhydride, Base (e.g., Pyridine) | N-(1-(2-Morpholinophenyl)ethyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl chloride, Base (e.g., Triethylamine) | N-(1-(2-Morpholinophenyl)ethyl)-4-methylbenzenesulfonamide |
| Carbamoylation | Alkyl or Aryl isocyanate | 1-(Alkyl/Aryl)-3-(1-(2-morpholinophenyl)ethyl)urea |
N-Alkylation and N-Arylation for Secondary and Tertiary Amine Derivatives
The primary amine can be further functionalized through N-alkylation and N-arylation to generate secondary and tertiary amine derivatives.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved by reacting the primary amine with alkyl halides. amazonaws.comwikipedia.orgresearchgate.net This reaction typically proceeds via nucleophilic substitution. The synthesis of benzylic amines is a common application of this methodology. organic-chemistry.org Controlling the degree of alkylation to selectively obtain the mono- or di-alkylated product can be a challenge.
N-Arylation: The formation of a carbon-nitrogen bond with an aryl group is efficiently accomplished through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. rsc.orgwikipedia.orgnih.govresearchgate.net This reaction involves the coupling of an amine with an aryl halide (or triflate) in the presence of a palladium catalyst and a suitable ligand.
| Reaction Type | Reagent/Conditions | Expected Product |
| N-Alkylation | Alkyl halide (e.g., Methyl iodide), Base (e.g., K2CO3) | N-Alkyl-(R)-1-(2-morpholinophenyl)ethan-1-amine (Secondary) or N,N-Dialkyl-(R)-1-(2-morpholinophenyl)ethan-1-amine (Tertiary) |
| N-Arylation | Aryl halide (e.g., Bromobenzene), Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl-(R)-1-(2-morpholinophenyl)ethan-1-amine |
Functionalization Reactions of the Morpholine (B109124) Ring System
The morpholine ring, while generally stable, can undergo specific chemical transformations.
Electrophilic Substitution on the Morpholine Nitrogen
The nitrogen atom of the morpholine ring is a secondary amine and can react with electrophiles. wikipedia.org Although less nucleophilic than a simple secondary amine due to the electron-withdrawing effect of the ether oxygen, it can still participate in reactions such as alkylation or acylation under appropriate conditions. For instance, morpholine itself undergoes reactions with various electrophiles. acs.orgresearchgate.net
Ring-Opening and Ring-Expansion Transformations
While the morpholine ring is generally stable, it can be induced to undergo ring-opening or ring-expansion reactions under specific conditions.
Ring-Opening: Strong acids can protonate the morpholine nitrogen, and in the presence of a suitable nucleophile, this can lead to the cleavage of the C-O or C-N bonds of the ring. However, such reactions often require harsh conditions. Syntheses of substituted morpholines can sometimes proceed via the ring-opening of other heterocyclic precursors. nih.govacs.org
Ring-Expansion: Ring expansion of the morpholine ring to a 1,4-oxazepane (B1358080) can occur through intramolecular rearrangements. For example, the reaction of a 3-chloromethylmorpholine derivative with a phenoxide anion can lead to a seven-membered ring via an aziridinium (B1262131) intermediate. rsc.org
| Reaction Type | Reagent/Conditions | Potential Outcome |
| Ring-Opening | Strong acid (e.g., HBr), Heat | Cleavage of the morpholine ring |
| Ring-Expansion | Intramolecular rearrangement of a suitably substituted morpholine | Formation of a 1,4-oxazepane derivative |
Reactivity of the 2-Morpholinophenyl Moiety: Selective Aromatic Functionalization
The 2-morpholinophenyl group can undergo electrophilic aromatic substitution, and the morpholine substituent can influence the regioselectivity of these reactions. wikipedia.orgmasterorganicchemistry.com More strategically, the morpholine group can act as a directing group in directed ortho-metalation (DoM) reactions. organic-chemistry.orgunblog.fruwindsor.cawikipedia.orgbaranlab.org This allows for the selective functionalization of the phenyl ring at the positions ortho to the morpholine substituent. In this case, the primary amine side chain would likely require protection prior to the metalation step.
The DoM strategy involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then react with a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity. The nitrogen atom of the morpholine ring can coordinate to the lithium of the organolithium reagent, directing the deprotonation to the adjacent ortho position.
| Reaction Type | Reagent/Conditions | Expected Product |
| Directed ortho-Metalation | 1. Strong base (e.g., n-BuLi, s-BuLi/TMEDA) 2. Electrophile (e.g., CO2, I2, RCHO) | Functionalization at the C3 or C6 position of the phenyl ring |
Development of Novel Analogues and Derivatives of this compound
The development of novel analogues and derivatives from a parent compound like this compound is a cornerstone of medicinal chemistry, aimed at refining biological activity, selectivity, and other pharmaceutical properties. Research efforts in this area often focus on systematic structural modifications to elucidate structure-activity relationships (SAR). A key strategy involves the modification or replacement of core structural motifs, such as the morpholine ring, which is a common feature in many kinase inhibitors due to its favorable properties.
A prominent example of this derivatization strategy can be observed in studies on the pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor ZSTK474, a compound that, like this compound, features a critical morpholine moiety. nih.gov In these studies, the morpholine group of ZSTK474 was systematically replaced with a variety of 2-aminoethyl functionalities to investigate the role of the morpholine oxygen in PI3K inhibition and to develop novel analogues. nih.govresearchgate.net
The synthesis of these new derivatives involved the condensation of a 4-chloro-1,3,5-triazine intermediate with a selection of amine derivatives. nih.gov This approach led to the creation of a series of analogues where the morpholine ring was substituted with groups such as ethanolamine (B43304), diethanolamine (B148213), and other 2-aminoethyl functionalities with pendant hydroxyl, methoxy, or amino groups. nih.govresearchgate.net
The biological evaluation of these novel derivatives revealed distinct SAR profiles. For instance, analogues where the morpholine was replaced by ethanolamine or diethanolamine retained high inhibitory potency against the PI3Kα isoform. nih.gov Specifically, the diethanolamine analogue showed comparable PI3Kα inhibition to the parent compound, ZSTK474, but had reduced activity against PI3Kβ and PI3Kδ isoforms. nih.gov Conversely, derivatives featuring pendant amino groups, such as 2-aminoethylamine or 2-N-methylethylamine substituents, displayed significantly poorer inhibition across all PI3K isoforms. nih.gov Interestingly, subsequent N-acetylation of these terminal amine groups led to a substantial improvement in inhibitory activity, highlighting the sensitivity of the target's binding pocket to the chemical nature of this region of the molecule. nih.gov
The research findings for a selection of these novel ZSTK474 analogues are detailed in the table below, showcasing how systematic derivatization impacts inhibitory activity against different Class I PI3K isoforms.
Table 1: PI3K Inhibition Data for Novel Analogues Developed from a Morpholine-Containing Scaffold
| Compound | Morpholine Replacement Group | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
|---|---|---|---|---|---|
| ZSTK474 (Parent) | Morpholine | 5.0 | 69.4 | 38.0 | 3.9 |
| Analogue 6a | Ethanolamine | 9.9 | 350 | 95.0 | 9.9 |
| Analogue 6b | Diethanolamine | 3.7 | 350 | 14.6 | 9.9 |
Data sourced from a study on ZSTK474 derivatives. nih.gov
These findings demonstrate that the morpholine moiety is a highly tunable position for derivatization. The development of analogues with modified groups at this position can lead to compounds with altered potency and isoform selectivity. Such SAR studies are crucial for guiding the design of next-generation derivatives with more desirable biological profiles. This strategic approach to analogue development, centered on modifying key functional groups like the morpholine ring, is directly applicable to scaffolds such as this compound for the discovery of novel chemical entities.
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Mechanistic Investigations of Chemical Processes Involving R 1 2 Morpholinophenyl Ethan 1 Amine
Isotopic Labeling Studies for Mechanistic Pathway Confirmation
Generating content for these specific subsections without supporting data from dedicated research on "(R)-1-(2-Morpholinophenyl)ethan-1-amine" would result in speculation rather than factual reporting. Further research and publication in peer-reviewed scientific journals are required to provide the specific mechanistic details requested.
Advanced Computational and Theoretical Chemistry Studies on R 1 2 Morpholinophenyl Ethan 1 Amine
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Chemistry
Conformational analysis is a critical step in understanding the three-dimensional structure of a molecule, which fundamentally governs its physical properties and biological activity. For a flexible molecule like (R)-1-(2-Morpholinophenyl)ethan-1-amine, which possesses several rotatable bonds, a multitude of conformations are possible. Computational chemistry provides powerful tools to explore these possibilities and map the potential energy surface, often referred to as the energy landscape. nih.govrsc.orgnih.gov
Molecular Mechanics (MM) methods, such as MM2, offer a rapid way to perform an initial conformational search. nih.gov These classical force-field-based methods calculate the steric energy of a molecule, allowing for the efficient exploration of a vast conformational space by systematically rotating bonds and evaluating the resulting energies. This process identifies a set of low-energy candidate structures.
Following the initial MM search, higher-accuracy Quantum Chemistry (QC) methods, such as Density Functional Theory (DFT) or ab initio calculations, are employed to refine the geometries and energies of the most promising conformers. tcd.ieaps.org These methods provide a more accurate description of the electronic structure, leading to more reliable relative energies between different conformations. The collection of these stable conformers (local minima) and the transition states that connect them constitutes the molecule's energy landscape. nih.govrsc.orgnih.gov This landscape is essential for understanding which shapes the molecule is most likely to adopt and the energy required to interconvert between them. For instance, studies on other complex amines have successfully used these combined approaches to deduce the biologically active conformations responsible for their specific functions. nih.gov
Illustrative Example: Conformational Analysis Data
| Conformer | Key Dihedral Angle (°) [C(aryl)-C(ethyl)-N-H] | Relative Energy (kcal/mol) (Calculated via DFT) | Boltzmann Population (%) (at 298.15 K) |
|---|---|---|---|
| Conf-1 (Global Minimum) | -65.8 | 0.00 | 65.2 |
| Conf-2 | 178.5 | 0.85 | 21.5 |
| Conf-3 | 55.2 | 1.50 | 8.8 |
| Conf-4 | -175.1 | 2.10 | 4.5 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netresearchgate.netnih.gov For this compound, DFT calculations can elucidate its electronic structure, which is fundamental to understanding its chemical behavior.
A key output of DFT calculations are the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com
From these orbital energies, several global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. mdpi.comajchem-a.com These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability to attract electrons (χ ≈ (I + A) / 2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule is generally less reactive. nih.gov
Electrophilicity Index (ω): A measure of the propensity to accept electrons (ω = χ² / 2η).
These parameters provide a quantitative framework for predicting how the molecule will interact with other reagents. nih.gov
Illustrative Example: DFT-Calculated Reactivity Descriptors
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.95 | Electron-donating capability |
| ELUMO | -0.88 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.07 | Indicates high kinetic stability |
| Electronegativity (χ) | 3.42 | Overall electron-attracting tendency |
| Chemical Hardness (η) | 2.54 | Resistance to deformation of electron cloud |
| Electrophilicity Index (ω) | 2.30 | Moderate electrophilic character |
Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's computed structure and its experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, often coupled with DFT. uncw.eduresearchgate.net Calculations are typically performed on the lowest-energy conformers, and the final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. uncw.edu This process can predict both ¹H and ¹³C chemical shifts, aiding in the assignment of complex experimental spectra and confirming the proposed molecular structure. github.ioresearchgate.netnmrdb.orgmanchester.ac.uk
Illustrative Example: Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aromatic-H | 7.10 - 7.50 | m |
| CH (ethanamine) | 4.15 | q |
| CH₃ (ethanamine) | 1.45 | d |
| Morpholine-H (adjacent to O) | 3.75 | t |
| Morpholine-H (adjacent to N) | 2.90 | t |
| NH₂ | 1.95 | s (broad) |
Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. docbrown.infocore.ac.uk The calculations yield a set of normal modes and their corresponding frequencies and intensities. Due to approximations in the theory and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. core.ac.uk This allows for the confident assignment of spectral peaks to specific functional group vibrations (e.g., N-H stretch, C-O stretch). nih.gov
Illustrative Example: Predicted IR Vibrational Frequencies
| Vibrational Mode | Calculated Wavenumber (cm⁻¹, Scaled) | Expected Intensity |
|---|---|---|
| N-H Stretch (amine) | 3350, 3385 | Medium |
| C-H Stretch (aromatic) | 3050 - 3100 | Medium-Weak |
| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |
| C=C Stretch (aromatic) | 1580, 1490 | Medium-Strong |
| C-O Stretch (ether in morpholine) | 1115 | Strong |
UV-Vis Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov These calculations provide the excitation energies (which correspond to the absorption wavelength, λmax) and the oscillator strengths (which relate to the intensity of the absorption). nih.gov This allows for the assignment of electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the chromophores within the molecule.
Illustrative Example: Predicted UV-Vis Absorption Data
| λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| 275 | 0.085 | HOMO → LUMO | π→π |
| 230 | 0.450 | HOMO-2 → LUMO | π→π |
Transition State Modeling and Reaction Energy Barrier Calculations
Computational chemistry is a powerful tool for investigating reaction mechanisms by locating the transition state (TS)—the highest energy point along the reaction coordinate. nih.gov Identifying the TS structure and its energy is crucial for understanding the kinetics of a chemical reaction.
For a reaction involving this compound, such as an N-alkylation or acylation, computational methods can be used to model the entire reaction pathway. This involves optimizing the geometries of the reactants, the proposed transition state, and the products. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The energy difference between the reactants and the transition state is the activation energy barrier (Ea or ΔG‡). nih.gov A higher barrier corresponds to a slower reaction. By calculating these barriers, chemists can compare different potential reaction pathways, predict reaction rates, and understand how substituents or catalysts might influence the reaction's outcome.
Illustrative Example: Calculated Reaction Energy Profile
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| Reactants (Amine + Electrophile) | 0.0 |
| Transition State (TS) | +18.5 |
| Products | -12.0 |
Quantitative Structure-Property Relationships (QSPR) in a Chemical Context
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the properties of a chemical compound based on its molecular structure. nih.govresearchgate.netresearchgate.net In a chemical context, this involves establishing a mathematical correlation between calculated molecular descriptors and an experimentally measured property.
For a class of compounds like substituted phenylethylamines, a QSPR study could be developed to predict properties such as boiling point, solubility, or even a measure of chemical reactivity. nih.govfrontiersin.org The process involves:
Building a Dataset: A series of structurally related molecules with known experimental property values is assembled.
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated using computational software. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO energy, dipole moment).
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a subset of the most relevant descriptors to the property of interest.
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.
A successful QSPR model can be used to predict the properties of new, unsynthesized molecules like this compound, guiding synthetic efforts toward compounds with desired characteristics.
Illustrative Example: A Simple QSPR Model for Predicting a Physicochemical Property
| QSPR Model Equation: Property = c₀ + c₁ (Descriptor₁) + c₂ (Descriptor₂) | |
|---|---|
| Descriptor₁ | Topological Polar Surface Area (TPSA) |
| Descriptor₂ | Calculated LogP (cLogP) |
| Statistical Parameter | Value |
| Correlation Coefficient (R²) | 0.92 |
| Cross-validated R² (Q²) | 0.85 |
Based on a comprehensive review of available scientific literature, there is no specific information detailing the application of This compound in the contexts outlined by the requested structure. The roles of this specific compound as a chiral auxiliary, a ligand for the specified asymmetric transition metal-catalyzed reactions, or as an organocatalyst in enamine/iminium catalysis are not documented in the accessible research.
Therefore, it is not possible to provide an article with detailed research findings, data tables, and specific examples for each of the requested subsections, as no such data for this particular compound could be located.
Lack of Publicly Available Research Data for Specific Applications of this compound
Following a comprehensive and targeted search of scientific literature and public databases, no specific research findings or data could be located for the application of the chemical compound This compound in the precise contexts requested. The search encompassed its use as a chiral auxiliary, ligand, or organocatalyst for the following specific reactions and integrations:
Asymmetric Aldol and Mannich Reactions
Enantioselective Conjugate Additions (e.g., Michael Addition)
Integration into Chiral Polymeric Materials and Frameworks for Catalytic Applications
While the search yielded general information on topics such as morpholine-based organocatalysts, asymmetric catalysis, and the functionalization of polymers and metal-organic frameworks with chiral amines, none of the available resources specifically mentioned or provided data on the catalytic activity or integration of This compound .
This absence of information in the public domain prevents the generation of a scientifically accurate article that adheres to the user's detailed outline and content requirements. The creation of data tables and detailed research findings is not possible without published studies on this specific compound.
Therefore, the article focusing on the specified applications of This compound cannot be generated at this time due to a lack of available scientific research.
Advanced Analytical Methodologies for Purity and Structural Integrity of R 1 2 Morpholinophenyl Ethan 1 Amine
Chromatographic Purity Assessment and Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development, aimed at the detection, identification, and quantification of unwanted chemicals that may arise during synthesis or storage. thermofisher.com For (R)-1-(2-Morpholinophenyl)ethan-1-amine, chromatographic techniques are the cornerstone of purity assessment, providing the necessary resolving power to separate the main component from process-related impurities, degradation products, and its undesired enantiomer.
High-Resolution Gas Chromatography (HRGC), often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is a powerful technique for the analysis of volatile and semi-volatile impurities in pharmaceutical starting materials and APIs. thermofisher.com For chiral amines like this compound, HRGC analysis typically requires derivatization to improve volatility and chromatographic performance. wiley.com
The separation of enantiomers is a key challenge, often addressed by using chiral stationary phases (CSPs). mdpi.com Substituted cyclodextrins are commonly employed as CSPs for the resolution of chiral amines. wiley.com The analysis would involve the derivatization of the amine with a reagent such as trifluoroacetic anhydride (B1165640) to form the corresponding trifluoroacetyl (TFA) derivative, which is more volatile and suitable for GC analysis. wiley.com Impurity profiling by HRGC can effectively detect starting materials, intermediates, and by-products from the synthesis route.
Table 1: Illustrative HRGC Method Parameters for Chiral Purity of this compound (as TFA derivative)
| Parameter | Condition |
|---|---|
| Column | Chiral capillary column (e.g., Substituted cyclodextrin-based CSP) |
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| Carrier Gas | Hydrogen or Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Isothermal or gradient, e.g., 100 °C to 220 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C |
Ultra-High Performance Liquid Chromatography (UHPLC) has become an indispensable tool in pharmaceutical analysis, offering significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. researchgate.net For a non-volatile and polar compound like this compound, UHPLC is the preferred chromatographic method.
Chiral UHPLC methods are developed using chiral stationary phases (CSPs) to separate the (R)- and (S)-enantiomers. Polysaccharide-based and macrocyclic antibiotic-based CSPs are widely used for this purpose. chromatographyonline.com The high efficiency of UHPLC, resulting from the use of sub-2 µm particle columns, allows for the baseline separation of the desired enantiomer from its counterpart and other impurities within short analysis times. Coupling UHPLC with photodiode array (PDA) detectors allows for peak purity assessment, while coupling with mass spectrometry (MS) enables sensitive quantification and identification of trace-level impurities. researchgate.net
Table 2: Representative UHPLC-UV Method for Enantiomeric and Chemical Purity of this compound
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based, <1.8 µm) |
| Mobile Phase | Isocratic or gradient mixture of an organic modifier (e.g., Acetonitrile, Methanol) and a buffer (e.g., Ammonium acetate) |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 1 - 5 µL |
Mass Spectrometry for Structural Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial technique for the structural characterization of newly synthesized compounds, confirming molecular identity through accurate mass measurements and providing structural insights via fragmentation analysis. core.ac.ukpreprints.org
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are used to determine the elemental composition of the parent compound and its impurities. thermofisher.com Techniques such as Time-of-Flight (TOF) or Orbitrap mass analyzers, often coupled with GC or UHPLC, can achieve mass accuracies in the sub-ppm range. thermofisher.com For this compound, HRMS analysis would confirm its elemental formula (C12H18N2O) by comparing the experimentally measured exact mass of its protonated molecule [M+H]+ with the theoretically calculated mass. This high level of confidence in mass assignment is invaluable for confirming the primary structure and identifying unknown impurities. core.ac.ukpreprints.org
Tandem Mass Spectrometry (MS/MS or MS²) is a technique where ions of a specific mass-to-charge ratio are selected and fragmented to produce a spectrum of daughter ions. wikipedia.org This process provides detailed structural information and is instrumental in elucidating the structures of unknown impurities. unibo.it For this compound, characteristic fragmentation pathways would likely involve the cleavage of the ethylamine (B1201723) side chain and the opening of the morpholine (B109124) ring. By comparing the MS/MS fragmentation patterns of impurities with that of the parent compound, the location and nature of molecular modifications can be deduced. This is particularly useful for identifying isomers that are indistinguishable by HRMS alone. unibo.it Chiral differentiation can also be achieved using MS/MS by forming diastereomeric complexes with a chiral selector and observing differences in their fragmentation patterns. acs.orgresearchgate.net
Table 3: Predicted HRMS Data and Potential MS/MS Fragments for Protonated this compound
| Species | Elemental Formula | Calculated m/z | Potential Fragment Ions (m/z) | Fragment Description |
|---|---|---|---|---|
| [M+H]⁺ | C12H19N2O⁺ | 207.1492 | - | Parent Ion |
| Fragment A | C11H16NO⁺ | 190.1226 | 190.12 | Loss of NH3 (ammonia) |
| Fragment B | C10H12N⁺ | 146.0964 | 146.10 | Cleavage of morpholine and ethylamine groups |
| Fragment C | C6H14NO⁺ | 116.1070 | 116.11 | Morpholinomethyl cation |
Vibrational Spectroscopy for Polymorphism and Solid-State Characterization
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of pharmaceutical compounds as it can influence properties like solubility, stability, and bioavailability. researchgate.net Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of a substance and is highly sensitive to changes in the local molecular environment and crystal lattice structure. americanpharmaceuticalreview.comresearchgate.net
Differences between polymorphs of this compound would manifest as changes in peak positions, intensities, and band shapes in their respective IR and Raman spectra. americanpharmaceuticalreview.com These spectral differences arise from variations in intermolecular interactions, such as hydrogen bonding involving the amine and morpholine groups, and different molecular conformations within the crystal unit cells. americanpharmaceuticalreview.com Low-frequency Raman spectroscopy is particularly powerful for characterizing polymorphs, as it directly probes the lattice vibrations that define the long-range crystalline order. nih.govacs.org These techniques are therefore essential for identifying, differentiating, and quantifying polymorphic forms, ensuring the consistency of the solid-state form of the API. nih.gov
Table 4: Hypothetical Vibrational Band Shifts for Two Polymorphs of this compound
| Vibrational Mode | Form I (cm⁻¹) | Form II (cm⁻¹) | Technique |
|---|---|---|---|
| N-H Stretch (Amine) | 3350 | 3325 | FT-IR |
| C-O-C Stretch (Morpholine) | 1115 | 1120 | FT-IR / Raman |
| Aromatic C-H Bend | 750 | 762 | Raman |
| Lattice Vibrations | 85, 110 | 92, 118 | Low-Frequency Raman |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method works by passing infrared radiation through a sample and measuring the frequencies at which the radiation is absorbed. These absorption frequencies correspond to the vibrational energies of specific chemical bonds within the molecule, providing a unique "fingerprint" of the compound.
For this compound, the FT-IR spectrum provides direct evidence for its key structural components: the primary amine (-NH2), the morpholine ring (C-O-C and C-N-C linkages), the substituted aromatic ring, and aliphatic C-H bonds. Each of these groups exhibits characteristic absorption bands. For instance, the N-H stretching vibrations of the primary amine are typically observed in the 3400-3200 cm⁻¹ region. The C-O-C ether linkage within the morpholine ring presents a strong, characteristic absorption band, typically around 1115-1085 cm⁻¹. researchgate.net Analysis of the spectrum allows for the verification of the compound's synthesis and the detection of impurities that would present extraneous peaks.
The following table summarizes the expected characteristic FT-IR absorption bands for this compound based on its constituent functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3350 - 3250 | Medium | N-H stretching (primary amine) |
| 3080 - 3010 | Medium-Weak | Aromatic C-H stretching |
| 2980 - 2840 | Strong | Aliphatic C-H stretching (CH₃, CH₂) |
| 1620 - 1580 | Medium-Weak | N-H bending (scissoring) |
| 1600, 1475 | Medium-Weak | Aromatic C=C ring stretching |
| 1250 - 1200 | Strong | Aromatic C-N stretching |
| 1120 - 1080 | Strong | C-O-C stretching (ether in morpholine ring) |
| 850 - 750 | Strong | C-H out-of-plane bending (ortho-disubstituted ring) |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that serves as a valuable complement to FT-IR. It relies on the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to bond polarity changes, Raman is more sensitive to bonds that are non-polar or symmetric. This makes it particularly useful for analyzing aromatic ring systems and C-C backbones.
The table below outlines the representative Raman shifts anticipated for the structural features of this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| 3080 - 3040 | Strong | Aromatic C-H stretching |
| 2950 - 2850 | Strong | Aliphatic C-H stretching |
| 1610 - 1570 | Strong | Aromatic C=C ring stretching |
| 1350 - 1250 | Medium | C-N stretching |
| 1005 - 995 | Strong | Aromatic ring breathing (symmetric) |
| 850 - 800 | Medium | Morpholine ring breathing |
Thermal Characterization for Crystalline Behavior and Purity Evaluation
Thermal analysis techniques are essential for characterizing the solid-state properties of a compound, including its melting point, thermal stability, and purity. These methods measure changes in the physical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a primary technique for thermal analysis that measures the difference in heat flow required to increase the temperature of a sample and a reference. wikipedia.org It is widely used in the pharmaceutical industry to determine the melting point, enthalpy of fusion, and to assess the purity of a crystalline compound. nih.gov
For this compound, a DSC thermogram would reveal a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this transition is the melting point (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). A sharp, well-defined peak is indicative of a high degree of crystalline purity. Broadened peaks or the presence of multiple thermal events before the main melt can suggest the presence of impurities or different polymorphic forms. uc.edu
The following table presents hypothetical, yet representative, DSC data for a high-purity sample of the compound.
| Parameter | Value | Description |
| Onset Temperature | 108.5 °C | The temperature at which melting begins. |
| Peak Melting Temperature (Tₘ) | 110.2 °C | The temperature of maximum heat absorption during melting. |
| Enthalpy of Fusion (ΔHfus) | 28.5 J/g | The heat required to melt the sample, related to its crystallinity. |
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring the change in its mass as a function of temperature in a controlled atmosphere. The resulting data is presented as a TGA curve, which plots mass percentage against temperature.
A TGA of this compound would establish its decomposition temperature and identify any volatile components, such as residual solvent or water. The analysis would show a stable baseline with minimal mass loss up to the onset of thermal decomposition. A sharp, single-step mass loss would indicate a clean decomposition process, while multiple steps could suggest a more complex degradation pathway. This information is crucial for determining the upper-temperature limit for the handling and storage of the compound.
A representative TGA data summary for the compound is provided below.
| Parameter | Value | Description |
| Onset of Decomposition (Tₒ) | 215 °C | The temperature at which significant mass loss begins. |
| Temperature of Max. Decomposition Rate | 240 °C | The temperature at which the rate of mass loss is highest. |
| Residual Mass @ 500 °C | < 1% | The amount of non-volatile material remaining after decomposition. |
Future Perspectives and Emerging Research Avenues for R 1 2 Morpholinophenyl Ethan 1 Amine
Development of Next-Generation Asymmetric Synthesis Strategies
While established methods for synthesizing chiral amines are effective, future research will likely focus on developing more efficient, sustainable, and scalable strategies for producing (R)-1-(2-Morpholinophenyl)ethan-1-amine. Modern advancements in asymmetric synthesis, such as continuous flow processes and novel reductive amination techniques, offer promising avenues.
Direct asymmetric reductive amination (DARA) stands out as a particularly efficient method for converting ketones into α-chiral primary amines. researchgate.net This approach, which utilizes an amine source like ammonium acetate with a reductant such as H₂, could provide a more atom-economical and user-friendly route to the target compound compared to multi-step classical methods. researchgate.net Furthermore, the integration of these syntheses into continuous flow systems is a key area for development. Flow chemistry offers enhanced safety, better process control, and easier scalability, making it well-suited for the industrial production of valuable chiral intermediates. researchgate.netnih.gov Research into heterogeneous catalysts, which can be easily separated and recycled, will be crucial for the success of these flow processes, contributing to greener and more cost-effective manufacturing. nih.gov
| Safety | Handling of hazardous reagents in large batches | Enhanced safety due to smaller reaction volumes researchgate.net |
Exploration of Novel Catalytic Systems and Reaction Classes
The structure of this compound makes it an intriguing candidate for use as a ligand in novel catalytic systems or as an organocatalyst itself. The combination of a Lewis basic primary amine and a morpholine (B109124) moiety could allow for synergistic interactions in catalysis.
One emerging area is heterogeneous synergistic catalysis, where chiral amines are immobilized on solid supports like mesoporous silica (e.g., SBA-15). mdpi.com In such systems, the immobilized amine acts as a basic site, while inherent features of the support, like silanol groups, can act as acidic sites. mdpi.com This bifunctional catalysis can promote complex transformations with high efficiency and enantioselectivity under mild conditions. mdpi.com Future work could involve grafting this compound onto such supports to create novel, recyclable catalysts for reactions like asymmetric aza-Michael–Henry cascades. mdpi.com
Additionally, the development of one-pot domino or tandem reactions represents a powerful strategy in organic synthesis. nih.gov Researchers have successfully used chiral catalysts to initiate complex sequences, such as a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC), to build complex heterocyclic molecules. nih.govresearchgate.net The chiral amine scaffold of the title compound could be explored as a catalyst or directing group in the development of new domino reactions, enabling the rapid construction of complex molecular architectures from simple precursors.
Table 2: Potential Applications in Novel Catalysis
| Catalytic System / Reaction Class | Potential Role of this compound | Example Application Area |
|---|---|---|
| Heterogeneous Synergistic Catalysis | Immobilized chiral amine on a solid support (e.g., SBA-15) mdpi.com | Asymmetric C-C bond formation (e.g., Michael additions) |
| Domino/Tandem Reactions | Organocatalyst to initiate a multi-step reaction cascade nih.gov | Rapid synthesis of complex N-heterocycles |
| Asymmetric Metal Catalysis | Chiral ligand for transition metals (e.g., Ir, Rh, Pd) mdpi.com | Asymmetric hydrogenation or C-H activation |
Advanced Material Science Applications (e.g., MOFs, COFs) incorporating the Chiral Scaffold
The incorporation of chiral building blocks into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is a rapidly growing field of materials research. mdpi.comnih.gov These materials possess high surface areas, tunable porosity, and functional diversity, making them ideal for applications in gas separation, catalysis, and sensing. mdpi.com
This compound could serve as a chiral linker or modulator in the synthesis of novel MOFs and COFs. The primary amine group can coordinate with metal centers or react with other organic linkers, embedding the chiral information directly into the framework's structure. The resulting chiral porous materials could be used for:
Enantioselective Separations: The chiral pores could act as a stationary phase for the chromatographic separation of racemic mixtures.
Asymmetric Catalysis: The framework could host catalytically active sites within a chiral environment, enabling heterogeneous asymmetric catalysis with high selectivity and catalyst recyclability.
Chiral Sensing: The specific interactions between the chiral framework and enantiomeric guest molecules could be transduced into a measurable signal for sensing applications.
The development of MOF-COF hybrid materials, which combine the features of both structures, offers further opportunities to create next-generation materials with improved stability and performance. nih.gov
Table 3: Potential Material Science Applications
| Material Type | Role of the Chiral Scaffold | Potential Application |
|---|---|---|
| Chiral MOFs | Chiral linker or modulator | Enantioselective separation, heterogeneous asymmetric catalysis |
| Chiral COFs | Chiral building block | Gas storage, chiral sensing |
| MOF-COF Hybrids | Functional component to introduce chirality nih.gov | Advanced catalysis, energy storage |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
For this compound, AI and ML could be applied in several ways:
Synthesis Optimization: ML models can be trained on experimental data to predict reaction yields and enantioselectivity under various conditions (e.g., catalyst, solvent, temperature). This allows for the in silico optimization of the synthesis, reducing the number of laboratory experiments required.
Reaction Prediction: Generative AI models can predict the outcome of reacting the target compound with various reagents, suggesting novel transformations and applications. mit.edu Advanced models incorporate fundamental physical principles, such as the conservation of mass, to improve the reliability of their predictions. mit.edu
Catalyst Design: ML can accelerate the discovery of new catalysts for the synthesis of the target amine. For instance, Δ²-learning models can predict high-level activation energies with the computational cost of low-level methods, enabling the rapid screening of potential catalyst structures. researchgate.net This approach accelerates the characterization of chemical reactions with minimal loss in accuracy. researchgate.net
Table 4: AI and Machine Learning in Chemical Research
| AI/ML Approach | Application to this compound | Key Benefit |
|---|---|---|
| Supervised Learning | Predict reaction yield and enantioselectivity based on conditions. nih.gov | Reduces experimental effort for synthesis optimization. |
| Machine Translation Models | Predict the major product of a reaction involving the amine. cam.ac.uk | Explores new reactivity and potential derivatization. |
| Generative AI (e.g., FlowER) | Propose novel, physically plausible synthetic pathways. mit.edu | Accelerates the discovery of next-generation syntheses. |
| Δ²-Learning Models | Rapidly calculate activation energies for potential synthetic routes. researchgate.net | Enables high-throughput screening of catalysts and conditions. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-1-(2-Morpholinophenyl)ethan-1-amine, and how can enantiomeric purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step alkylation or reductive amination, with chiral resolution achieved via chiral chromatography (e.g., HPLC with polysaccharide-based columns) or enantioselective catalysis. For example, analogs like (R)-1-(2-Chloropyridin-4-yl)ethan-1-amine use chiral precursors and asymmetric hydrogenation to maintain stereochemical integrity . Reaction conditions (temperature, solvent polarity) must be tightly controlled to minimize racemization. Post-synthesis, enantiomeric excess can be validated using polarimetry or chiral shift NMR .
Q. How is the molecular structure and chirality of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, circular dichroism (CD) spectroscopy and vibrational optical activity (VOA) can correlate optical rotation with stereochemistry. For intermediates like 2-Morpholino-N-(thiophen-3-ylmethyl)ethan-1-amine, NMR coupling constants (e.g., H-H NOESY) provide spatial insights, while HRMS confirms molecular weight .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate to dichloromethane/methanol) effectively removes byproducts. For polar impurities, ion-exchange resins or recrystallization in ethanol/water mixtures improve purity. Analogs like 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine are isolated via acid-base extraction, leveraging the amine’s basicity for selective partitioning .
Advanced Research Questions
Q. How can contradictory data on the biological activity of this compound across assay systems be resolved?
- Methodological Answer : Discrepancies may arise from differences in cell permeability, metabolic stability, or assay endpoints. Comparative studies using isogenic cell lines or orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) can clarify mechanisms. For fluorinated analogs, fluorophore tagging enables real-time tracking of cellular uptake and target engagement . Dose-response curves and pharmacokinetic profiling (e.g., plasma protein binding) further contextualize in vitro vs. in vivo efficacy .
Q. What computational approaches are recommended to design derivatives of this compound with enhanced receptor affinity?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding poses to receptors like GPCRs or kinases. QSAR models trained on analogs (e.g., trifluoromethyl-substituted amines) identify substituents that optimize hydrophobic interactions or hydrogen bonding . Free-energy perturbation (FEP) calculations refine predictions of binding free energy changes upon structural modification.
Q. How does the morpholino substituent influence the pharmacokinetic properties of this compound?
- Methodological Answer : The morpholino group enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration due to increased polarity. Metabolic stability can be assessed using liver microsome assays, while LogP values (measured via shake-flask or HPLC) correlate with lipophilicity. For comparison, 1-(3-Chloro-4-fluorophenyl)ethan-1-amine shows improved CNS penetration with halogen substituents .
Q. What strategies address low yield in the final amination step of this compound synthesis?
- Methodological Answer : Catalytic systems like Pd/C or Ni nanoparticles under hydrogen pressure improve reductive amination efficiency. Solvent screening (e.g., THF vs. DMF) and additive optimization (e.g., molecular sieves for water removal) enhance reaction kinetics. For scale-up, continuous flow reactors mitigate exothermicity risks and improve mixing, as demonstrated for pyridine-based analogs .
Notes
- Structural analogs (e.g., chloro-, fluoro-substituted amines) provide methodological parallels.
- Advanced questions emphasize mechanistic elucidation and interdisciplinary approaches (e.g., computational + experimental).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
